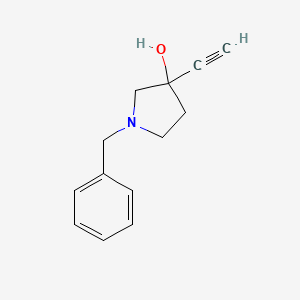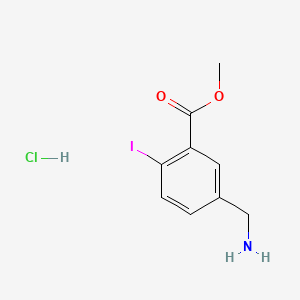
Thiophene-2-sulfinic Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-2-sulfinic Chloride is a chemical compound with the molecular formula C4H3ClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiophene-2-sulfinic Chloride can be synthesized through the sulfonation of thiophene using chlorosulfonic acid, often in the presence of phosphorus pentachloride. The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The use of continuous flow reactors and optimized reaction conditions helps in achieving high yields and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Thiophene-2-sulfinic Chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to thiophene derivatives.
Substitution: It participates in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as anilines and methanol are commonly employed.
Major Products:
Oxidation: Thiophene-2-sulfonic acid.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene compounds.
Wissenschaftliche Forschungsanwendungen
Thiophene-2-sulfinic Chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biological pathways involving sulfur-containing compounds.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of Thiophene-2-sulfinic Chloride involves its reactivity with various nucleophiles and electrophiles. It can form covalent bonds with target molecules, leading to the formation of new compounds. The sulfur atom in the thiophene ring plays a crucial role in its reactivity, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- Thiophene-2-sulfonic acid
- Thiophene-3-sulfonic acid
- Thiophene-2-sulfonamide
Comparison: Thiophene-2-sulfinic Chloride is unique due to its sulfinic chloride functional group, which imparts distinct reactivity compared to sulfonic acids and sulfonamides. This makes it a valuable intermediate in organic synthesis, offering different pathways for chemical transformations.
Eigenschaften
Molekularformel |
C4H3ClOS2 |
|---|---|
Molekulargewicht |
166.7 g/mol |
IUPAC-Name |
thiophene-2-sulfinyl chloride |
InChI |
InChI=1S/C4H3ClOS2/c5-8(6)4-2-1-3-7-4/h1-3H |
InChI-Schlüssel |
YKUAYVSBTCUMEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)S(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



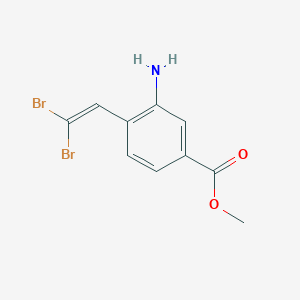
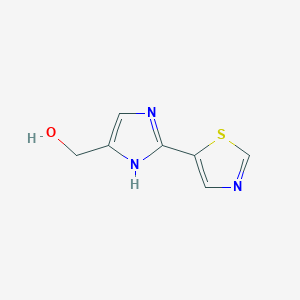

![N-[3-Bromo-4-(4,4-difluoropiperidine-1-carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B13685725.png)


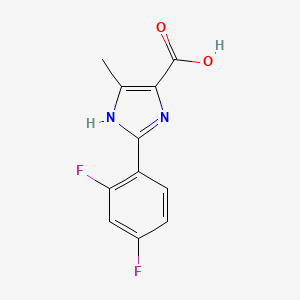

![5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione](/img/structure/B13685753.png)
![Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B13685766.png)

